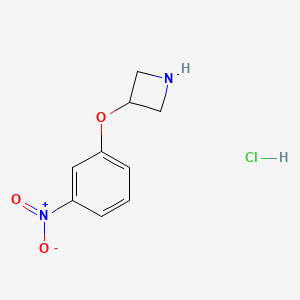

3-(3-Nitrophenoxy)azetidine hydrochloride

Description

Properties

IUPAC Name |

3-(3-nitrophenoxy)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3.ClH/c12-11(13)7-2-1-3-8(4-7)14-9-5-10-6-9;/h1-4,9-10H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFAQZXWPBYVTJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=CC(=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30719214 | |

| Record name | 3-(3-Nitrophenoxy)azetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373253-27-0 | |

| Record name | Azetidine, 3-(3-nitrophenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373253-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Nitrophenoxy)azetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(3-Nitrophenoxy)azetidine Hydrochloride

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly significant motifs in medicinal chemistry and drug discovery.[1] Their strained ring system imparts a unique conformational rigidity, making them attractive scaffolds for designing novel therapeutic agents.[1][2] Among the various substituted azetidines, 3-(3-nitrophenoxy)azetidine hydrochloride serves as a crucial building block for the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of a reliable and commonly employed synthetic pathway for this compound, intended for researchers, scientists, and professionals in drug development.

The synthesis of 3-(3-nitrophenoxy)azetidine hydrochloride is typically achieved through a two-step process commencing with the commercially available N-Boc-3-hydroxyazetidine. The core of this strategy involves a nucleophilic substitution reaction to introduce the 3-nitrophenoxy moiety, followed by the deprotection of the azetidine nitrogen to yield the final hydrochloride salt.

Core Synthesis Pathway

The most prevalent and efficient route for the synthesis of 3-(3-nitrophenoxy)azetidine hydrochloride involves two key transformations:

-

Mitsunobu Reaction: Formation of the ether linkage between N-Boc-3-hydroxyazetidine and 3-nitrophenol.

-

Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the desired hydrochloride salt.

This pathway is favored due to its high efficiency and the commercial availability of the starting materials.

Step 1: Mitsunobu Reaction for the Synthesis of N-Boc-3-(3-nitrophenoxy)azetidine

The Mitsunobu reaction is a versatile and widely used method for converting alcohols into a variety of functional groups, including ethers, with a characteristic inversion of stereochemistry.[3][4] In this synthesis, it facilitates the direct coupling of N-Boc-3-hydroxyazetidine with 3-nitrophenol.

Causality Behind Experimental Choices

The reaction is driven by the in-situ formation of a reactive phosphonium salt from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][5] The alcohol, N-Boc-3-hydroxyazetidine, is activated by this phosphonium species, converting the hydroxyl group into a good leaving group. The phenoxide, generated from the acidic 3-nitrophenol, then acts as the nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion.[5] The choice of a polar aprotic solvent like tetrahydrofuran (THF) is crucial as it effectively solvates the intermediates without interfering with the nucleophile's reactivity.[6]

Caption: Mitsunobu reaction for ether synthesis.

Experimental Protocol: Mitsunobu Reaction

-

Reaction Setup: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) and 3-nitrophenol (1.2 eq.) in anhydrous tetrahydrofuran (THF), add triphenylphosphine (PPh₃, 1.5 eq.).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the cooled solution.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to afford N-Boc-3-(3-nitrophenoxy)azetidine.[7][8]

| Reagent | Molar Eq. |

| N-Boc-3-hydroxyazetidine | 1.0 |

| 3-Nitrophenol | 1.2 |

| Triphenylphosphine (PPh₃) | 1.5 |

| Diisopropyl azodicarboxylate (DIAD) | 1.5 |

Step 2: Boc Deprotection to Yield 3-(3-Nitrophenoxy)azetidine Hydrochloride

The final step in the synthesis is the removal of the Boc protecting group from the azetidine nitrogen. This is typically achieved under acidic conditions.

Causality Behind Experimental Choices

The tert-butyloxycarbonyl (Boc) group is labile in the presence of strong acids.[9][10] The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and carbamic acid, which readily decarboxylates. The use of a solution of hydrochloric acid (HCl) in a solvent like 1,4-dioxane or diethyl ether is a standard and effective method for this transformation.[11] This procedure directly yields the hydrochloride salt of the deprotected amine, which is often a crystalline solid and can be easily isolated and purified by filtration or recrystallization.[12]

Caption: Acid-catalyzed Boc deprotection.

Experimental Protocol: Boc Deprotection

-

Reaction Setup: Dissolve N-Boc-3-(3-nitrophenoxy)azetidine (1.0 eq.) in a minimal amount of a suitable solvent such as 1,4-dioxane or ethyl acetate.

-

Acid Addition: Add a solution of hydrochloric acid in 1,4-dioxane (e.g., 4M solution, 3-5 eq.) to the reaction mixture at room temperature.

-

Reaction Progression: Stir the mixture at room temperature for 1-4 hours. The progress of the deprotection can be monitored by TLC.

-

Isolation: The hydrochloride salt of the product will often precipitate out of the solution. The solid can be collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether or hexane), and dried under vacuum to yield the final product, 3-(3-nitrophenoxy)azetidine hydrochloride.[12]

Purification and Characterization

The final product, 3-(3-nitrophenoxy)azetidine hydrochloride, can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to obtain a high-purity solid.[13]

The structure and purity of the synthesized compound should be confirmed by various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition.

-

Melting Point: The melting point of the crystalline hydrochloride salt is a good indicator of its purity.

| Technique | Purpose |

| ¹H NMR | Confirms the proton environment and structural integrity. |

| ¹³C NMR | Confirms the carbon framework of the molecule. |

| HRMS | Determines the exact molecular weight and elemental formula. |

| Melting Point | Assesses the purity of the final crystalline product. |

Conclusion

The described two-step synthesis pathway, employing a Mitsunobu reaction followed by an acid-catalyzed deprotection, represents a robust and efficient method for the preparation of 3-(3-nitrophenoxy)azetidine hydrochloride. This technical guide provides a detailed protocol and explains the rationale behind the experimental choices, offering a solid foundation for researchers and scientists in the field of drug development to synthesize this valuable chemical intermediate. The straightforward nature of the reactions and the commercial availability of the starting materials make this a practical and scalable approach.

References

- Benchchem. Purifying 2-(3-Chlorophenyl)azetidine: A Guide to Standard Techniques.

- Benchchem. An In-Depth Technical Guide to the Synthesis of 3-Phenoxyazetidine.

- Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. 2021.

- PubMed.

- PharmaBlock. Azetidines in Drug Discovery.

- Synthesis of Azetidines.

- PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. 2023.

- Benchchem. Application Notes and Protocols: Synthesis of 3-Phenoxyazetidine-based Compound Libraries.

- Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. 2022.

- Organic Synthesis. Mitsunobu reaction.

- PubMed Central. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.

- Wikipedia. Mitsunobu reaction.

- Organic Chemistry Portal. Mitsunobu Reaction.

- ResearchGate. Deprotection of different N-Boc-compounds | Download Table.

- ChemicalBook. 1-N-Boc-3-hydroxyazetidine synthesis.

- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. 2024.

- Benchchem. Optimizing reaction conditions for 3-Phenoxyazetidine synthesis.

- MedchemExpress.com. 1-N-Boc-3-hydroxyazetidine | ADC Linker.

- CymitQuimica. CAS 18621-18-6: 3-Hydroxyazetidine hydrochloride.

- MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.

- Sigma-Aldrich.

- National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. 2020.

- Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. 2025.

- ChemicalBook. 3-Hydroxyazetidine hydrochloride synthesis.

- PubMed Central.

- ChemScene. 1219948-86-3 | 3-(2-Nitrophenoxy)azetidine.

- ChemicalBook. 3-Hydroxyazetidine hydrochloride | 18621-18-6. 2025.

- Google Patents.

- Royal Society of Chemistry.

- MedChemExpress. 1-N-Boc-3-hydroxyazetidine 141699-55-0.

- Chemsrc.com. 3-(3-Nitrophenoxy)azetidine hydrochloride Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. 2025.

- Fluorochem. 3-(3-Nitrophenoxy)azetidine hydrochloride.

- PubChem. 3-Hydroxyazetidine hydrochloride | C3H8ClNO | CID 2759290.

- CymitQuimica. CAS 148644-09-1: 3-Methoxy-Azetidine Hydrochloride.

- APExBIO. 1-N-Boc-3-hydroxyazetidine - High-Purity Chemical Building Block.

- nordmann.global. 1-Boc-3-hydroxyazetidine.

- National Institutes of Health. Azetidine | C3H7N | CID 10422.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 5. Mitsunobu Reaction [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. jmchemsci.com [jmchemsci.com]

An In-depth Technical Guide to 3-(3-Nitrophenoxy)azetidine hydrochloride: A Versatile Scaffold for Modern Drug Discovery

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-Nitrophenoxy)azetidine hydrochloride (CAS No. 1373253-27-0), a heterocyclic building block of increasing importance in medicinal chemistry. We will explore the strategic value of the azetidine motif, detail the physicochemical properties of the title compound, present a robust, field-proven protocol for its synthesis, and discuss its applications as a versatile scaffold in the design of novel therapeutics. This document is intended to serve as a practical resource for researchers engaged in drug discovery and development, offering both theoretical grounding and actionable experimental insights.

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as vital motifs in contemporary drug discovery.[1] Their value stems from a unique combination of physicochemical properties conferred by the strained four-membered ring. Unlike the more reactive aziridines and the highly flexible pyrrolidines, azetidines occupy a "sweet spot" of conformational rigidity and metabolic stability.

The incorporation of an azetidine ring into a drug candidate can lead to significant improvements in its pharmacokinetic profile. Key advantages include:

-

Enhanced Solubility: The polar nitrogen atom often improves aqueous solubility, a critical factor for bioavailability.

-

Improved Metabolic Stability: The scaffold can block sites of metabolic oxidation, extending the half-life of a compound.

-

Three-Dimensional Diversity: The rigid, non-planar structure of the azetidine ring allows for precise, three-dimensional exploration of a target's binding pocket, increasing potency and selectivity.

-

Novel Chemical Space: Azetidines remain a relatively underutilized scaffold, offering opportunities to develop novel intellectual property.

Several FDA-approved drugs, including the kinase inhibitor cobimetinib and the JAK inhibitor baricitinib, feature an azetidine ring, underscoring its acceptance and value in generating successful therapeutics.[1] 3-(3-Nitrophenoxy)azetidine hydrochloride provides researchers with a strategically functionalized version of this important scaffold, primed for diversification and incorporation into drug discovery pipelines.

Physicochemical Properties

A thorough understanding of a compound's properties is fundamental to its application. The key physicochemical data for 3-(3-Nitrophenoxy)azetidine hydrochloride are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1373253-27-0 | [1][2] |

| Molecular Formula | C₉H₁₁ClN₂O₃ | |

| Molecular Weight | 230.65 g/mol | |

| IUPAC Name | 3-(3-nitrophenoxy)azetidine;hydrochloride | [2] |

| SMILES | C1C(NC1)OC2=CC(=CC=C2)[O-].Cl | |

| InChI Key | BFAQZXWPBYVTJJ-UHFFFAOYSA-N | |

| Physical Form | Solid | |

| Storage Conditions | Recommended storage at 2-8 °C, under an inert atmosphere. |

Synthesis Protocol

The synthesis of 3-(3-Nitrophenoxy)azetidine hydrochloride is efficiently achieved via a two-step sequence starting from the commercially available N-Boc-3-hydroxyazetidine. The process involves a nucleophilic aromatic substitution (SNAr) reaction followed by acidic deprotection of the Boc group.

Logical Workflow of Synthesis

The diagram below illustrates the high-level workflow for the synthesis.

Sources

The Emerging Frontier of Nitrophenoxy Azetidines: A Technical Guide to Unlocking Therapeutic Potential

Preamble: A Synthesis of Privileged Scaffolds

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures with potent and selective biological activity is perpetual. This guide delves into the promising, yet largely unexplored, chemical space of nitrophenoxy azetidine compounds . This class of molecules represents a strategic amalgamation of two powerful pharmacophoric entities: the conformationally constrained azetidine ring and the bio-responsive nitrophenoxy moiety.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a "privileged" scaffold in drug discovery.[1][2] Its inherent ring strain (approx. 25.4 kcal/mol) and non-planar geometry impart a unique three-dimensional character to molecules, which can enhance binding affinity to biological targets and improve pharmacokinetic properties such as solubility and metabolic stability.[1][2] This scaffold is a key component in several FDA-approved drugs, demonstrating its clinical significance.[3]

Juxtaposed with this is the nitrophenyl group, a classic functional group in pharmacology. The nitro group is a strong electron-withdrawing moiety that can profoundly influence a molecule's electronic properties and is often a key player in its mechanism of action.[4] Critically, it can act as a bio-reductive trigger; under hypoxic conditions, such as those found in solid tumors or anaerobic microbial environments, the nitro group can be reduced to form highly reactive cytotoxic species.[4][5] This dual identity as both a pharmacophore and a potential toxicophore makes it a fascinating tool for targeted drug design.[6]

This guide provides researchers, scientists, and drug development professionals with a predictive and practical framework for the synthesis, biological evaluation, and optimization of novel nitrophenoxy azetidine derivatives. We will explore their predicted biological activities, propose mechanisms of action, and provide detailed experimental protocols to validate these hypotheses.

Part 1: Predicted Biological Activities & Mechanistic Hypotheses

The convergence of the azetidine and nitrophenoxy scaffolds suggests a strong potential for synergistic biological activity, primarily in oncology and infectious diseases.

Anticancer Potential: Hypoxia-Activated Cytotoxicity

The hypoxic microenvironment of solid tumors is a well-established target for drug development. We hypothesize that nitrophenoxy azetidine compounds can function as hypoxia-activated prodrugs.

Causality of Experimental Choice: The rationale is that endogenous nitroreductase enzymes, which are upregulated in hypoxic cancer cells, will selectively reduce the nitro group of the compound. This reduction cascade generates reactive nitrogen species (RNS), such as nitroso and hydroxylamine intermediates, leading to oxidative stress, DNA damage, and ultimately, apoptotic cell death.[5] The azetidine core, in this context, serves as a rigid scaffold to correctly orient the nitrophenoxy moiety for optimal interaction with the reductase enzymes and subsequent intracellular targets. Phenoxy-azetidin-2-one derivatives have already demonstrated cytotoxic activity against cancer cell lines, providing a strong precedent for this approach.[7]

Caption: Proposed mechanism for hypoxia-activated anticancer activity.

Antimicrobial Activity: A Bio-reductive Onslaught

Many established antimicrobial agents, such as metronidazole and nitrofurantoin, rely on a nitroaromatic core for their efficacy.[4] Nitrophenoxy azetidines are predicted to exhibit broad-spectrum antimicrobial activity, particularly against anaerobic bacteria and certain protozoa.

Causality of Experimental Choice: Similar to the anticancer mechanism, the antimicrobial effect is predicated on the enzymatic reduction of the nitro group within the microbial cell. Organisms such as Clostridium species and Helicobacter pylori possess efficient nitroreductases that can activate these compounds, generating cytotoxic radicals that disrupt critical cellular processes, including DNA integrity and metabolic pathways.[4] The azetidine scaffold can be systematically modified to tune the compound's physicochemical properties (e.g., lipophilicity, polarity) to optimize penetration of the microbial cell wall. The known antibacterial and antifungal activities of various azetidine derivatives support this hypothesis.[8][9]

Part 2: A Practical Framework for Synthesis and Evaluation

This section outlines a logical, self-validating workflow for the synthesis and biological screening of a novel nitrophenoxy azetidine library.

General Synthetic Strategy

A plausible and flexible synthetic route begins with the coupling of a suitable azetidine precursor with a nitrophenate. A common approach involves the nucleophilic substitution of a leaving group on the azetidine ring (e.g., a tosylate or halide) by a nitrophenoxide.

Caption: General workflow for the synthesis of nitrophenoxy azetidines.

Tiered Biological Screening Workflow

A tiered approach ensures efficient use of resources, starting with broad primary screens and progressing to more detailed mechanistic studies for active compounds.

Caption: Tiered workflow for biological evaluation.

Part 3: Experimental Protocols & Data Interpretation

The integrity of any screening campaign rests on robust and well-validated experimental protocols.

Protocol: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, cell viability and cytotoxicity.[10][11]

1. Cell Seeding:

-

Culture cancer cell lines (e.g., HeLa, A549) in complete medium.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]

2. Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

-

Add the compound dilutions to the appropriate wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

Incubate for 48-72 hours.[11]

3. MTT Addition and Solubilization:

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

4. Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control.

-

Plot the percentage of viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10]

Protocol: Agar Well Diffusion for Antimicrobial Susceptibility

This method provides a qualitative and semi-quantitative assessment of a compound's ability to inhibit microbial growth.[10][12]

1. Media Preparation and Inoculation:

-

Prepare and sterilize Mueller-Hinton agar and pour it into sterile Petri plates.

-

Prepare a standardized inoculum (e.g., 0.5 McFarland standard) of the test bacterial strain (e.g., Staphylococcus aureus, Escherichia coli).

-

Evenly swab the inoculum over the entire surface of the agar plate.[12]

2. Well Creation and Compound Application:

-

Use a sterile cork borer to create uniform wells within the agar.

-

Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into the wells.[10]

-

Include a negative control (solvent only) and a positive control (a standard antibiotic like Ciprofloxacin) in separate wells.[10]

3. Incubation and Measurement:

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

4. Data Interpretation:

-

The size of the inhibition zone correlates with the antimicrobial activity of the compound. A larger zone indicates higher potency. Compare the results to the standard antibiotic.

Protocol: Caspase-3/7 Assay for Apoptosis Detection

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

1. Cell Seeding and Treatment:

-

Follow the same procedure as steps 1 and 2 of the MTT assay, typically using a white-walled 96-well plate suitable for luminescence.

2. Reagent Preparation and Addition:

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Add 100 µL of the prepared reagent to each well.[11]

3. Incubation and Data Acquisition:

-

Mix by placing the plate on an orbital shaker for 30-60 seconds.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence of each well using a microplate luminometer.[11]

4. Data Analysis:

-

The luminescence signal is directly proportional to the amount of active caspase-3/7.

-

Results are typically expressed as a fold change in activity relative to the vehicle-treated control cells. A significant increase indicates the induction of apoptosis.

Part 4: Predictive Structure-Activity Relationships & Data Benchmarking

While empirical data for nitrophenoxy azetidines is not yet available, we can extrapolate potential SAR from related compound series. This provides a crucial starting point for rational library design and lead optimization.

Table 1: Predicted Structure-Activity Relationship (SAR) for Nitrophenoxy Azetidines

| Structural Modification | Predicted Impact on Activity | Rationale & Supporting Evidence |

| Position of Nitro Group | ortho- or para- positions may be optimal. | The position of the electron-withdrawing nitro group affects the electronic properties of the phenoxy ring and its reduction potential. Para-nitro compounds are common in established drugs.[13] |

| Substituents on Phenyl Ring | Additional electron-withdrawing groups may enhance activity. | May increase the reduction potential, making the compound a better substrate for nitroreductases. |

| Substitution on Azetidine Ring | Small alkyl groups at C2 or C4 may improve potency/selectivity. | Can influence the conformational presentation of the nitrophenoxy moiety and modulate physicochemical properties like lipophilicity, affecting cell permeability.[14] |

| Substitution on Azetidine Nitrogen | N-unsubstituted or small N-alkyl groups may be preferred. | The nitrogen atom is often a key interaction point. Large substituents may introduce steric hindrance at the target site. N-unsubstituted azetidines have shown high potency in other contexts.[14] |

Table 2: Illustrative Biological Data from Structurally Related Compounds

This table provides benchmark activity data from the literature for phenoxy-azetidinone and STAT3-inhibiting azetidine derivatives to serve as a reference point for a screening campaign.

| Compound Class / Derivative | Target / Cell Line | Endpoint | IC₅₀ / Activity |

| cis-N-(4-methoxyphenyl)-3-phenoxy-4-(4-methylphenyl)-azetidin-2-one (Compound 6)[7] | SiHa (Cervical Cancer) | Cytotoxicity | 0.1 µM |

| cis-N-(4-methoxyphenyl)-3-phenoxy-4-(4-methylphenyl)-azetidin-2-one (Compound 6)[7] | B16F10 (Melanoma) | Cytotoxicity | 1.2 µM |

| Azetidine-based STAT3 Inhibitor (Compound 5o)[15] | STAT3 EMSA | Inhibition | 0.38 µM |

| Azetidine-based STAT3 Inhibitor (Compound 8i)[15] | STAT3 EMSA | Inhibition | 0.34 µM |

| Azetidine Analogous Compound (D1)[9] | S. aureus | Antimicrobial | Significant Activity |

| Azetidine Analogous Compound (D2)[9] | E. coli | Antimicrobial | Significant Activity |

Conclusion

The nitrophenoxy azetidine scaffold represents a logical and compelling starting point for the discovery of new therapeutic agents. By leveraging the principles of bio-reductive activation and the unique structural benefits of the azetidine ring, researchers are well-equipped to explore this novel chemical space. The predictive models and detailed experimental workflows presented in this guide offer a robust foundation for initiating drug discovery programs aimed at developing potent and selective anticancer and antimicrobial compounds. The key to success will lie in a systematic approach to synthesis, rigorous biological evaluation, and iterative, SAR-driven optimization.

References

- Asif, M. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review.

- Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. (2016). Bulletin of Environment, Pharmacology and Life Sciences, 5(5), 64-69.

- Kiełbowicz, Z., et al. (2021). Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. Molecules, 26(11), 3354.

- Yaduwanshi, P. S., et al. (2024). Azetidine analogs synthesis and characterization for antimicrobial activity. Journal of Chemical and Pharmaceutical Research, 16(8), 1-8.

- Synthesis and Characterization of Substituted Phenyl Azetidines as Potential Antimicrobial Agents. (2022). Research Journal of Pharmacy and Technology, 15(8), 3563-3568.

- Kumar, A., et al. (2005). PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. active agents. Indian Journal of Chemistry, 44B, 1653-1658.

- de Oliveira, R. B., et al. (2009). Studies on the cytotoxic activity of synthetic 2H-azirine-2-azetidinone compounds. European Journal of Medicinal Chemistry, 44(7), 3044-3048.

- Basha, A., et al. (1998). Identification and initial structure-activity relationships of (R)-5-(2-azetidinylmethoxy)-2-chloropyridine (ABT-594), a potent, orally active, non-opiate analgesic agent acting via neuronal nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 41(4), 407-412.

- Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. (2021). Bioorganic & Medicinal Chemistry Letters, 31, 127693.

-

Azetidine derivatives with CNS activity. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

- Pérez-González, M., et al. (2019). Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. Molecules, 24(18), 3249.

- Turkson, J., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 459-477.

- Singh, G., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100122.

- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2014).

- Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. (2020). International Journal of Pharmaceutical Sciences and Research, 11(8), 3845-3851.

- Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.

- Sharma, P., & Kumar, A. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 47038-47055.

- Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2594-2615.

- Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.

- Martínez-Morales, F., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3617.

- Szymański, P., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(21), 6479.

- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7.

- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2021). Molecules, 26(21), 6479.

- Nepali, K., et al. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(6), 2851-2893.

Sources

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. svedbergopen.com [svedbergopen.com]

- 6. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial potential of various substituted azetidine derivatives: a mini review - MedCrave online [medcraveonline.com]

- 9. Azetidine analogs synthesis and characterization for antimicrobial activity [wisdomlib.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. bepls.com [bepls.com]

- 13. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines | MDPI [mdpi.com]

- 14. Identification and initial structure-activity relationships of (R)-5-(2-azetidinylmethoxy)-2-chloropyridine (ABT-594), a potent, orally active, non-opiate analgesic agent acting via neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Whitepaper: The 3-Phenoxyazetidine Scaffold as a Core Modulator of Monoamine Transporter Function

An in-depth technical guide by a Senior Application Scientist

The 3-Phenoxyazetidine Motif: A Strategic Overview

Chemical Identity and Strategic Importance

3-(3-Nitrophenoxy)azetidine hydrochloride serves as a quintessential starting point for the synthesis of neurologically active compounds. The structure features three key components whose properties are leveraged in drug design:

-

The Azetidine Ring: A four-membered saturated heterocycle containing a nitrogen atom. Its constrained nature reduces the conformational flexibility compared to more common motifs like piperidine or pyrrolidine. This rigidity can lock the molecule into a bioactive conformation, enhancing binding affinity and selectivity for the target protein. The secondary amine (as the hydrochloride salt) provides a crucial handle for synthetic elaboration to generate diverse chemical libraries.

-

The Phenoxy Linker: An ether linkage connecting the azetidine ring to a phenyl group. This linker provides a specific spatial orientation and distance between the amine and the aromatic ring, which is critical for mimicking the structure of endogenous monoamine neurotransmitters.

-

The Substituted Phenyl Ring: In this specific precursor, a nitro group at the meta- (3-) position acts as a strong electron-withdrawing group. In the final drug candidates, substitutions on this ring are pivotal for modulating potency and, most critically, selectivity between the different monoamine transporters (NET, SERT, DAT).

Therapeutic Context: Monoamine Reuptake Inhibition

The primary mechanism of action for compounds built from the 3-phenoxyazetidine scaffold is the inhibition of monoamine transporters. These transmembrane proteins are responsible for clearing neurotransmitters—such as norepinephrine, serotonin, and dopamine—from the synaptic cleft, thereby terminating their signaling. By blocking this reuptake process, inhibitors increase the concentration and residence time of neurotransmitters in the synapse, enhancing neurotransmission. This mechanism is the cornerstone of pharmacotherapy for a range of central nervous system (CNS) disorders, including major depressive disorder (MDD), attention-deficit/hyperactivity disorder (ADHD), and anxiety disorders.

Core Mechanism: Competitive Inhibition of Presynaptic Transporters

The central hypothesis, supported by extensive research on related compounds, is that 3-phenoxyazetidine derivatives act as competitive inhibitors at the substrate-binding site of monoamine transporters.

Molecular Mimicry and Transporter Binding

The general structure of a 3-phenoxyazetidine-based inhibitor mimics the essential pharmacophoric features of endogenous monoamines. The protonated azetidine nitrogen mimics the protonated primary amine of norepinephrine or dopamine, forming a critical ionic interaction with a conserved aspartate residue in transmembrane domain 1 (TM1) of the transporter. The aryl ring engages with aromatic-rich pockets within the transporter's binding site, contributing to binding affinity through van der Waals and π-π stacking interactions.

Downstream Signaling Cascade

The inhibition of reuptake is the direct, primary action. The subsequent physiological effects are downstream consequences of elevated synaptic neurotransmitter levels.

-

Primary Effect: Increased neurotransmitter concentration in the synaptic cleft.

-

Secondary Effect: Enhanced activation of both presynaptic and postsynaptic receptors (e.g., adrenergic, serotonergic, dopaminergic receptors).

-

Tertiary (Adaptive) Effects: With chronic administration, the nervous system adapts. This can include changes in receptor density (downregulation or upregulation) and alterations in gene expression, which are thought to be responsible for the delayed therapeutic onset of many antidepressant medications.

The logical flow of this cascade is illustrated below.

Caption: Downstream effects of monoamine reuptake inhibition.

Experimental Elucidation of the Mechanism

To characterize a novel compound derived from 3-(3-Nitrophenoxy)azetidine, a tiered experimental approach is necessary to confirm its mechanism, potency, and selectivity.

Workflow for In Vitro Characterization

The initial screening phase is designed to determine if and how a compound interacts with its putative targets. This is achieved through binding and functional assays.

Caption: Tiered workflow for in vitro characterization.

Protocol: Neurotransmitter Uptake Assay

This functional assay is the gold standard for confirming reuptake inhibition. It directly measures the compound's ability to block the transport of a radiolabeled neurotransmitter into cells or synaptosomes.

Objective: To determine the IC₅₀ value of a test compound at hNET, hSERT, and hDAT.

Materials:

-

HEK293 cells stably expressing the human transporter of interest (hNET, hSERT, or hDAT).

-

Krebs-Ringer-HEPES (KRH) buffer.

-

Radiolabeled substrate: [³H]-Norepinephrine, [³H]-Serotonin (5-HT), or [³H]-Dopamine (DA).

-

Test compound stock solutions in DMSO.

-

Unlabeled substrate for defining non-specific uptake (e.g., Desipramine for NET).

-

Scintillation cocktail and a liquid scintillation counter.

Methodology:

-

Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates and grow to confluence.

-

Preparation: On the day of the experiment, wash the cell monolayers twice with KRH buffer.

-

Pre-incubation: Add 100 µL of KRH buffer containing various concentrations of the test compound (e.g., 10-point curve from 1 pM to 10 µM) to the wells. Include vehicle controls (DMSO) and a positive control inhibitor. Incubate for 15 minutes at 37°C.

-

Initiate Uptake: Add 100 µL of KRH buffer containing the [³H]-labeled substrate at a final concentration approximately equal to its Kₘ value.

-

Incubation: Incubate for a short, defined period within the linear range of uptake (e.g., 10 minutes) at 37°C.

-

Termination: Rapidly terminate the uptake by aspirating the medium and washing the cells three times with ice-cold KRH buffer.

-

Lysis & Counting: Lyse the cells with 1% SDS solution. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter.

-

Data Analysis: Convert raw counts (CPM) to percentage inhibition relative to the vehicle control. Fit the concentration-response data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation: The protocol's integrity is maintained by running parallel controls. The "total uptake" (vehicle only) and "non-specific uptake" (in the presence of a saturating concentration of a known potent inhibitor) wells define the dynamic range of the assay, ensuring that observed inhibition is transporter-specific.

Interpreting Potency and Selectivity Data

The output of these assays is typically summarized in a table to allow for direct comparison and lead candidate selection. A hypothetical dataset for a compound derived from the 3-phenoxyazetidine scaffold is shown below.

| Compound ID | Target | Binding Affinity (Kᵢ, nM) | Functional Potency (IC₅₀, nM) | NET Selectivity (vs. SERT) | NET Selectivity (vs. DAT) |

| AZ-123 | hNET | 1.5 | 3.2 | - | - |

| hSERT | 150.2 | 345.6 | 108x | ||

| hDAT | 450.8 | >1000 | >312x | ||

| Reboxetine | hNET | 2.1 | 4.5 | - | - |

| (Reference) | hSERT | 245.0 | 520.1 | 116x | |

| hDAT | >1000 | >1000 | >222x |

Data are hypothetical and for illustrative purposes only.

Expertise Insight: A close correlation between binding affinity (Kᵢ) and functional potency (IC₅₀) suggests a competitive mechanism of action at the substrate binding site. Significant divergence may indicate a more complex, non-competitive interaction. The selectivity ratio (IC₅₀ of off-target / IC₅₀ of on-target) is a critical parameter for predicting the side-effect profile of a drug candidate. High selectivity for NET over SERT and DAT, as shown for the hypothetical AZ-123, would predict a clinical profile focused on noradrenergic pathways with a lower likelihood of serotonergic or dopaminergic side effects.

Structure-Activity Relationships (SAR)

The 3-(3-Nitrophenoxy)azetidine structure is not the final drug but a template. SAR studies explore how modifications to this template affect biological activity.

-

Azetidine Nitrogen: This is the most common point of modification. Adding substituents here can drastically alter potency and selectivity. For instance, N-methylation can be a key step. Larger, bulky groups may decrease potency by sterically hindering access to the binding pocket.

-

Aryl Ring Substitution: The position and electronic nature of substituents on the phenoxy ring are paramount for selectivity. The 3-nitro group is a powerful electron-withdrawing placeholder. Replacing it with other groups can tune the molecule's interaction with specific amino acid residues that differ between the transporter subtypes. For example, substitutions at the 2- or 4-positions often yield different selectivity profiles compared to the 3-position. This fine-tuning is the essence of rational drug design for achieving desired selectivity.

Conclusion

The 3-(3-Nitrophenoxy)azetidine hydrochloride scaffold is a validated and valuable starting point for the discovery of potent and selective monoamine reuptake inhibitors. The mechanism of action for compounds derived from this core is overwhelmingly competitive inhibition at the substrate binding site of NET, SERT, and/or DAT. This action leads to an increase in synaptic neurotransmitter levels, which drives the desired therapeutic effects in CNS disorders. A rigorous, multi-tiered in vitro screening cascade, centered on binding and functional uptake assays, is essential for elucidating the precise potency and selectivity profile of any new chemical entity. The rich SAR data available for this class of compounds provides a clear roadmap for medicinal chemists to optimize lead candidates for improved efficacy and safety. Future research will likely focus on leveraging this scaffold to develop inhibitors with novel selectivity profiles or dual-action properties to address unmet needs in neuropsychiatric medicine.

References

(Note: As 3-(3-Nitrophenoxy)azetidine hydrochloride is primarily a synthetic intermediate, references point to the synthesis and activity of the final compounds derived from this or closely related scaffolds.)

Introduction: The Imperative for Unambiguous Structural Elucidation

An In-depth Technical Guide to the Structural Analysis of 3-(3-Nitrophenoxy)azetidine hydrochloride

In the landscape of modern drug discovery and materials science, azetidine derivatives are recognized as valuable scaffolds and building blocks due to their unique conformational properties and synthetic versatility.[1] 3-(3-Nitrophenoxy)azetidine hydrochloride is a compound of interest, combining the strained four-membered azetidine ring with a nitrophenoxy moiety—a common feature in pharmacologically active molecules. Its hydrochloride salt form enhances solubility and stability, making it a practical precursor in synthetic chemistry.

The precise three-dimensional arrangement of atoms in such a molecule is not merely an academic detail; it is the primary determinant of its chemical reactivity, physical properties, and, ultimately, its biological activity. Therefore, an unambiguous and rigorous structural characterization is a prerequisite for its rational application in any research or development context.[2]

This guide provides a comprehensive, multi-technique approach to the structural analysis of 3-(3-Nitrophenoxy)azetidine hydrochloride. As a Senior Application Scientist, my objective is not to present a rigid sequence of steps but to articulate a logical and self-validating analytical workflow. We will explore not only how to perform the analysis but why specific techniques are chosen and how their results are synergistically integrated to construct a complete and irrefutable structural portrait of the molecule.

Molecular Overview and Analytical Strategy

Chemical Identity:

-

Systematic Name: 3-(3-nitrophenoxy)azetidine;hydrochloride[3]

-

Molecular Formula: C₉H₁₁ClN₂O₃[3]

-

Key Features:

-

Azetidine Ring: A four-membered saturated heterocycle containing a nitrogen atom.

-

Nitrophenoxy Group: An aromatic phenyl ring substituted with a nitro group (NO₂) and connected to the azetidine ring via an ether linkage.

-

Hydrochloride Salt: The azetidinium nitrogen is protonated and associated with a chloride counter-ion, a common strategy to improve compound handling and aqueous solubility.[4]

-

Our analytical strategy is predicated on the principle of orthogonal verification, where each technique provides unique and complementary data. We begin with methods that confirm mass and elemental composition, proceed to delineate the covalent bonding framework, and culminate in the definitive determination of the three-dimensional structure.

Section 1: High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: The logical first step in analyzing any novel compound is to confirm its elemental composition. HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the confident determination of its molecular formula. For a hydrochloride salt, we typically analyze the free base, as the HCl is lost in the gas phase under common ionization conditions like Electrospray Ionization (ESI).

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve ~1 mg of 3-(3-Nitrophenoxy)azetidine hydrochloride in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water). Dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, equipped with an ESI source.

-

Ionization Mode: Set the ESI source to positive ion mode. The azetidine nitrogen is basic and will readily accept a proton to form the [M+H]⁺ ion, where 'M' is the free base.

-

Infusion: Introduce the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-400 amu), ensuring sufficient resolution (>10,000 FWHM) to achieve high mass accuracy.

-

Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the analysis to guarantee mass accuracy below 5 ppm.

Data Presentation: Expected HRMS Data

| Species | Molecular Formula (Free Base) | Calculated Monoisotopic Mass (Da) | Observed m/z ([M+H]⁺) |

| Parent Compound | C₉H₁₀N₂O₃ | 194.0691 | 195.0764 |

Trustworthiness & Interpretation: The observation of an ion with an m/z of 195.0764 (± 5 ppm) provides very strong evidence for the presence of the protonated free base of our target compound. Further analysis using tandem MS (MS/MS) can induce fragmentation, providing valuable structural clues.[5] In a product ion scan, the precursor ion (m/z 195.0764) is selected and fragmented.[5] Predicted fragmentation patterns for phenoxy compounds often involve cleavage of the ether bond.[6][7]

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.[8] A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and establishes their connectivity, leaving no ambiguity in the covalent structure.

Experimental Protocol: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O, chosen for solubility). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not using a solvent with a residual peak as a reference.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. This will reveal the number of unique proton environments, their integration (ratio), and their splitting patterns (coupling).

-

¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments.

-

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds. It is essential for tracing out spin systems within the molecule (e.g., the protons on the azetidine ring and the aromatic protons).[9]

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached, definitively linking the ¹H and ¹³C assignments.[1]

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is the key to connecting the different structural fragments, for example, linking the azetidine ring protons to the phenoxy carbon.

Data Presentation: Predicted NMR Assignments (in DMSO-d₆)

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (H to C) |

| Azetidine CH₂ (2,4) | ~4.3 - 4.5 (m, 4H) | ~55-60 | CH₂ (2,4) -> CH (3); CH₂ (2,4) -> C (phenoxy C-O) |

| Azetidine CH (3) | ~5.2 - 5.4 (m, 1H) | ~65-70 | CH (3) -> CH₂ (2,4) |

| Azetidine NH₂⁺ | ~9.0 - 10.0 (br s, 2H) | - | NH₂⁺ -> CH₂ (2,4) |

| Phenyl H-2 | ~7.9 - 8.1 (d) | ~125-130 | H-2 -> C-4, C-6, C (phenoxy C-O) |

| Phenyl H-4 | ~7.8 - 8.0 (dd) | ~120-125 | H-4 -> C-2, C-6, C-NO₂ |

| Phenyl H-5 | ~7.6 - 7.8 (t) | ~130-135 | H-5 -> C-3 (C-NO₂), C-1 (C-O) |

| Phenyl H-6 | ~7.5 - 7.7 (d) | ~115-120 | H-6 -> C-2, C-4, C (phenoxy C-O) |

| Phenyl C-1 (C-O) | - | ~155-160 | H-2, H-6, Azetidine CH (3) -> C-1 |

| Phenyl C-3 (C-NO₂) | - | ~148-150 | H-2, H-4 -> C-3 |

Note: Chemical shifts for azetidine rings can be complex and are highly dependent on substitution and protonation state.[1][9]

Section 3: Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and highly effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending). For 3-(3-Nitrophenoxy)azetidine hydrochloride, FTIR will provide direct evidence for the nitro group, the aromatic ring, the ether linkage, and the protonated amine.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is ready for interpretation.

Data Presentation: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| ~3000-2700 | N-H Stretch (broad) | Azetidinium (R₂NH₂⁺) | [10] |

| ~3100-3000 | C-H Stretch | Aromatic C-H | |

| ~2980-2850 | C-H Stretch | Aliphatic C-H (Azetidine) | |

| ~1530 & ~1350 | Asymmetric & Symmetric Stretch | **Aromatic Nitro (Ar-NO₂) ** | [11][12] |

| ~1600 & ~1475 | C=C Stretch | Aromatic Ring | |

| ~1250 | C-O Stretch (Aryl-Alkyl Ether) | Ar-O-C | [13] |

| ~1100 | C-N Stretch | Azetidine | [14] |

Trustworthiness & Interpretation: The presence of two strong, sharp bands around 1530 cm⁻¹ and 1350 cm⁻¹ is a highly reliable diagnostic indicator for the nitro group.[11][15] The broad absorption in the 3000-2700 cm⁻¹ region is characteristic of the N-H stretching in a secondary amine salt, confirming the hydrochloride form.

Section 4: Single-Crystal X-Ray Diffraction (SC-XRD)

Expertise & Rationale: While the combination of MS and NMR provides the covalent structure, only SC-XRD can deliver an unambiguous, three-dimensional model of the molecule as it exists in the solid state.[16] This technique provides precise atomic coordinates, from which bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding involving the chloride ion) can be determined with exceptional accuracy.[10][16]

Experimental Protocol: SC-XRD Analysis

-

Crystal Growth (The Critical Step): High-quality single crystals are paramount.

-

Method: Slow evaporation is a common starting point. Dissolve the compound to saturation in various solvents or solvent mixtures (e.g., methanol, ethanol/water, acetone).

-

Setup: Loosely cap the vial and leave it in a vibration-free environment for several days to weeks.

-

Goal: To obtain well-formed, transparent crystals of sufficient size (~0.1-0.3 mm).

-

-

Crystal Mounting: Using a microscope, select a suitable crystal and mount it on a goniometer head.

-

Data Collection:

-

Place the mounted crystal in a single-crystal X-ray diffractometer.

-

A stream of cold nitrogen (~100 K) is used to minimize thermal motion and radiation damage.

-

The instrument rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting a diffraction pattern at hundreds of different orientations.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

Specialized software is used to solve the phase problem and generate an initial electron density map, revealing the atomic positions.

-

The structural model is then refined against the experimental data to yield the final, highly accurate atomic coordinates.

-

Data Interpretation: The output is a crystallographic information file (CIF) containing the atomic coordinates, which can be visualized. The analysis will confirm:

-

The connectivity previously deduced by NMR.

-

The protonation site (the azetidine nitrogen).

-

The precise geometry of the azetidine ring (puckering) and the orientation of the nitrophenoxy substituent.

-

The hydrogen bonding network, showing how the azetidinium protons interact with the chloride anion and potentially other molecules in the crystal lattice.[17]

Summary & Conclusion

The structural elucidation of 3-(3-Nitrophenoxy)azetidine hydrochloride is achieved through a synergistic application of modern analytical techniques. High-Resolution Mass Spectrometry confirms the elemental composition. A comprehensive suite of 1D and 2D NMR experiments maps the complete covalent framework. FTIR spectroscopy provides rapid and definitive identification of key functional groups, most notably the aromatic nitro group. Finally, Single-Crystal X-Ray Diffraction serves as the ultimate arbiter, providing an exact three-dimensional atomic structure in the solid state. Following this multi-faceted workflow ensures a self-validating and unambiguous characterization, providing the foundational knowledge required for any subsequent application of this compound in research and development.

Safety & Handling

While a specific safety data sheet for this exact compound is not available, data from analogous structures such as other nitrophenyl and azetidine hydrochloride derivatives suggest that appropriate precautions should be taken.[18][19][20][21]

-

Handling: Use in a well-ventilated area or fume hood. Avoid generating dust.[18]

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[18]

-

Hazards: May cause skin, eye, and respiratory irritation.[19][22] Harmful if swallowed.

References

- Benchchem. (2025). A Comparative Guide to the Structural Validation of Small Organic Molecules.

- ScienceDirect. (2025). SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water.

- National Institutes of Health (NIH). (n.d.). Negative ion mass spectra of some polychlorinated 2-phenoxyphenols. PMC.

- University of Colorado Boulder. (n.d.). IR: nitro groups.

- Wiley Online Library. (2009). Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. Mass Spectrometry Reviews.

- Benchchem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives.

- Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.

- PubMed. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Archives of Pharmacal Research.

- Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.

- MDPI. (n.d.). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Molecules.

- eConference.io. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS.

- PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Molecules.

- ResearchGate. (n.d.). MicroED analysis of small organic molecules.

- ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)....

- ResearchGate. (n.d.). 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j).

- ACS Publications. (1955). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society.

- Fluorochem. (n.d.). 3-(3-Nitrophenoxy)azetidine hydrochloride.

- XLAB Göttingen. (n.d.). Structural Analysis of an Organic Substance For Student Groups.

- ResearchGate. (n.d.). Crystal structure of hydrochloride salt, 2: (a) dimeric unit of....

- Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material.

- PubMed. (2017). Crystal Structures, X-Ray Photoelectron Spectroscopy, Thermodynamic Stabilities, and Improved Solubilities of 2-Hydrochloride Salts of Vortioxetine. Journal of Pharmaceutical Sciences.

- Advanced Journal of Chemistry. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity.

- ChemicalBook. (n.d.). Azetidine(503-29-7) 1H NMR spectrum.

- ACS Omega. (2022). Hydrochloride Salt of the GABAkine KRM-II-81.

- British Pharmacopoeia Commission. (2020). Safety data sheet: Ranitidine hydrochloride Assay Standard.

- ChemScene. (2024). Safety Data Sheet: 3-(2-Methoxyphenoxy)azetidine hydrochloride.

- Chemical Label. (n.d.). 3-(4-nitrophenyl)azetidine hydrochloride.

- Taylor & Francis Online. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology.

- Wikipedia. (n.d.). Hydrochloric acid.

- Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Nitrophenylhydrazine hydrochloride.

- TCI Chemicals. (2024). SAFETY DATA SHEET: Azetidine Hydrochloride.

Sources

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure elucidation of small organic molecules by contemporary computational chemistry methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Crystal Structures, X-Ray Photoelectron Spectroscopy, Thermodynamic Stabilities, and Improved Solubilities of 2-Hydrochloride Salts of Vortioxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Negative ion mass spectra of some polychlorinated 2-phenoxyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. researchgate.net [researchgate.net]

- 14. ajchem-a.com [ajchem-a.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. rigaku.com [rigaku.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chemscene.com [chemscene.com]

- 19. chemical-label.com [chemical-label.com]

- 20. fishersci.com [fishersci.com]

- 21. tcichemicals.com [tcichemicals.com]

- 22. pharmacopoeia.com [pharmacopoeia.com]

An In-Depth Technical Guide to the Solubility Assessment of 3-(3-Nitrophenoxy)azetidine Hydrochloride

Abstract

Solubility is a critical determinant of a drug candidate's ultimate success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to thoroughly characterize the solubility of 3-(3-Nitrophenoxy)azetidine hydrochloride, a novel heterocyclic compound of interest. In the absence of extensive public data, this document serves as a first-principles guide, detailing the scientific rationale and step-by-step protocols for determining both thermodynamic and kinetic solubility. Methodologies covered include the gold-standard shake-flask method for equilibrium solubility and high-throughput kinetic assays pertinent to early-stage discovery, coupled with robust analytical quantification by High-Performance Liquid Chromatography (HPLC).

Introduction: The Significance of 3-(3-Nitrophenoxy)azetidine Hydrochloride and Its Solubility

3-(3-Nitrophenoxy)azetidine hydrochloride is a substituted azetidine, a class of four-membered nitrogen-containing heterocycles that has garnered significant attention in medicinal chemistry. The azetidine ring is a desirable scaffold due to its ability to impart favorable physicochemical properties such as increased metabolic stability, improved solubility, and three-dimensional character, which can enhance binding to biological targets[1]. The hydrochloride salt form is commonly employed to improve the aqueous solubility and handling of amine-containing compounds[2].

The specific substitution pattern of a 3-nitrophenoxy group suggests potential applications in various therapeutic areas, leveraging the functionalities of both the azetidine core and the aromatic nitro group. However, for any therapeutic potential to be realized, the compound must first be absorbed into systemic circulation. Poor aqueous solubility is a primary reason for the failure of promising drug candidates, leading to low and variable bioavailability and complicating formulation development[3]. Therefore, a precise and early understanding of the solubility of 3-(3-Nitrophenoxy)azetidine hydrochloride is not merely a routine characterization step but a cornerstone of its entire development program.

This guide provides the necessary theoretical background and actionable protocols to empower researchers to generate high-quality, reliable solubility data, forming a solid foundation for subsequent pre-clinical and formulation studies.

Physicochemical Properties of 3-(3-Nitrophenoxy)azetidine Hydrochloride

A foundational understanding of the compound's basic properties is essential before embarking on experimental solubility determination.

| Property | Value | Source |

| Chemical Name | 3-(3-nitrophenoxy)azetidine;hydrochloride | [4] |

| CAS Number | 1373253-27-0 | [4] |

| Molecular Formula | C₉H₁₁ClN₂O₃ | [4][5] |

| Molecular Weight | 230.65 g/mol | [5] |

| Chemical Structure | Cl.O=C1=CC=CC(OC2CNC2)=C1 (SMILES) | [4] |

Caption: A summary of key physicochemical identifiers for 3-(3-Nitrophenoxy)azetidine hydrochloride.

Core Principles: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two key types of solubility measurements commonly performed in drug discovery and development: thermodynamic and kinetic solubility.[6][7][8]

-

Thermodynamic (Equilibrium) Solubility: This is the true equilibrium concentration of a compound in a saturated solution in a specific solvent system at a given temperature and pressure. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a prolonged period (typically 24-72 hours) until the dissolution and precipitation rates are equal[6][8][9]. The shake-flask method is the gold-standard for this measurement and is vital for lead optimization and formulation development[7][9].

-

Kinetic Solubility: This measurement is more relevant to early drug discovery, where high-throughput screening is necessary. It measures the concentration of a compound that remains in solution after a small volume of a concentrated stock solution (typically in DMSO) is added to an aqueous buffer[2][4][6]. Precipitation is assessed after a short incubation period (e.g., 1-2 hours). This method can often overestimate true solubility because it can generate supersaturated solutions, but it provides a rapid assessment for ranking compounds and identifying potential solubility liabilities early on[4][9][10].

The following diagram illustrates the conceptual difference between these two critical parameters.

Caption: Thermodynamic vs. Kinetic solubility concepts and methods.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the definitive method for determining the equilibrium solubility of 3-(3-Nitrophenoxy)azetidine hydrochloride. The causality behind this protocol is to ensure that a true equilibrium is reached between the solid and dissolved states of the compound, providing a thermodynamically stable and accurate measurement.

Materials and Equipment

-

3-(3-Nitrophenoxy)azetidine hydrochloride (solid powder, purity >95%)

-

Analytical balance

-

Glass vials with screw caps (e.g., 2-4 mL)

-

Orbital shaker or rotator in a temperature-controlled incubator (set to 25°C or 37°C)

-

Syringe filters (0.22 µm PVDF or similar low-binding material)

-

Syringes

-

HPLC vials

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

-

Solvents:

-

HPLC-grade solvents for mobile phase (e.g., Acetonitrile, Methanol, Water) and additives (e.g., Formic acid, Trifluoroacetic acid).

Step-by-Step Protocol

-

Preparation of Solvent Media: Prepare all aqueous and organic solvent systems to be tested. For aqueous buffers, ensure the pH is accurately measured and adjusted.

-

Compound Addition: Add an excess amount of solid 3-(3-Nitrophenoxy)azetidine hydrochloride to a pre-weighed glass vial. An amount that is visibly in excess (e.g., 2-5 mg in 1 mL of solvent) is typically sufficient to ensure saturation. The key is to have undissolved solid present throughout the experiment[9].

-

Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired solvent medium to each vial.

-

Equilibration: Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the slurries for at least 24 hours to ensure equilibrium is reached. A 48-hour or 72-hour time point can be included to confirm that the concentration is no longer changing.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period (e.g., 30 minutes) to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles, which would otherwise lead to an overestimation of solubility[2].

-

Sample Dilution: Accurately dilute the clear filtrate with an appropriate solvent (usually the HPLC mobile phase) to a concentration that falls within the linear range of the analytical calibration curve.

-

Analytical Quantification: Analyze the diluted samples using a validated HPLC-UV method (see Section 6) to determine the concentration of the dissolved compound.

Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Protocol: Kinetic Solubility Assay

This high-throughput protocol is designed for the rapid assessment of solubility in early discovery phases. The causality is based on inducing precipitation from a supersaturated solution created by adding a DMSO stock to an aqueous buffer, which mimics conditions in many initial biological assays.

Materials and Equipment

-

Items from section 4.1

-

3-(3-Nitrophenoxy)azetidine hydrochloride stock solution (e.g., 10 mM in 100% DMSO)

-

96-well microtiter plates (polypropylene for compound storage, filter plates for separation)

-

Plate shaker

-

Multichannel pipette

-

Plate reader (UV-Vis) or HPLC system

Step-by-Step Protocol

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 10 mM)[10][14].

-

Plate Setup: Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well plate.

-

Compound Addition: Using a multichannel pipette, add a small volume of the DMSO stock solution to the buffer-containing wells (e.g., 2 µL of 10 mM stock into 198 µL of buffer to achieve a final concentration of 100 µM and 1% DMSO).

-

Incubation: Seal the plate and place it on a plate shaker at a controlled temperature (e.g., 25°C) for a defined period, typically 1 to 2 hours[14].

-

Precipitate Removal: Separate the precipitated compound from the soluble fraction. This can be done by centrifugation followed by transfer of the supernatant, or more commonly, by transferring the entire mixture to a 96-well filter plate and pulling the filtrate through with a vacuum manifold[4][6].

-

Quantification: Determine the concentration of the compound in the filtrate. This can be done directly in a UV-compatible plate using a plate reader if the compound has a sufficient chromophore and there are no interfering substances. For greater accuracy and specificity, quantification by HPLC-UV is recommended[6][7].

Analytical Method: Quantification by HPLC-UV

A robust and validated analytical method is paramount for accurate solubility determination. A reversed-phase HPLC method with UV detection is suitable for 3-(3-Nitrophenoxy)azetidine hydrochloride due to the presence of a strong UV-absorbing nitrophenoxy chromophore. The following method provides a well-reasoned starting point for analysis.

Rationale for Method Selection

-

Reversed-Phase HPLC: This is the most common and versatile mode for the analysis of small molecules like the target compound. It separates compounds based on their hydrophobicity.

-

C18 Column: A C18 (octadecylsilane) column is a general-purpose reversed-phase column that provides excellent retention for moderately polar to nonpolar compounds.

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is standard. The use of a mild acid (e.g., formic or trifluoroacetic acid) in the mobile phase helps to ensure sharp peak shapes for amine-containing compounds by suppressing the interaction of the protonated amine with residual silanols on the silica-based column packing[9].

-

UV Detection: The nitrophenol group is expected to have a strong UV absorbance, making UV detection a sensitive and straightforward choice[15]. A wavelength around 254 nm is a common starting point for aromatic compounds, though a full UV scan of the compound should be performed to determine the wavelength of maximum absorbance (λmax)[4].

Proposed HPLC Conditions

| Parameter | Recommended Condition | Justification |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | Standard workhorse column for small molecules.[12][16] |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH for good peak shape of the amine. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |

| Gradient/Isocratic | Isocratic (e.g., 60% A : 40% B) or a simple gradient | Start with isocratic; use a gradient if needed to resolve impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[12][16] |

| Column Temp. | 30°C | Provides stable and reproducible retention times. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

| Detector | UV-Vis Diode Array Detector (DAD) | |

| Detection λ | 254 nm (or determined λmax) | Aromatic nitro compounds absorb strongly in this region.[4] |

Calibration Curve

To quantify the solubility, a calibration curve must be generated.

-

Prepare a primary stock solution of 3-(3-Nitrophenoxy)azetidine hydrochloride of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

-

Perform a series of serial dilutions to prepare at least five calibration standards of known concentrations that bracket the expected sample concentrations.

-

Inject each standard into the HPLC system in triplicate.

-

Plot the average peak area against the known concentration for each standard.

-